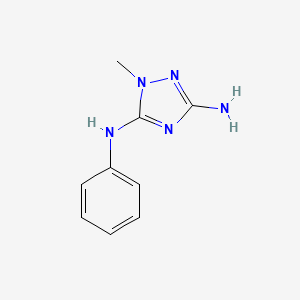

1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

Description

1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS: 1144111-27-2) is a triazole derivative characterized by a methyl group at the N1 position and a phenyl group at the N5 position of the 1,2,4-triazole ring. Its molecular formula is C9H11N5 (molecular weight: 191.31 g/mol), and it is commercially available with a purity of 95% . The compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

1-methyl-5-N-phenyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-14-9(12-8(10)13-14)11-7-5-3-2-4-6-7/h2-6H,1H3,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLMYIYAXGTFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1H-1,2,4-triazole-3,5-diamine with phenyl isocyanate under reflux conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. For instance, a study identified a series of triazole derivatives that selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some compounds demonstrating lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen. Specifically, one derivative showed an IC50 value for COX-2 inhibition at 20.5 µM, which is more potent than indomethacin (IC50 = 29.6 µM) .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. A case study demonstrated that certain triazole compounds can induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways. For example, a derivative was shown to inhibit the proliferation of various cancer cell lines with IC50 values ranging from 10 to 25 µM .

Agricultural Applications

Fungicides

The triazole ring structure is well-known for its fungicidal properties. Compounds like 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine have been explored as potential fungicides against various plant pathogens. Laboratory studies have shown that these compounds can effectively inhibit the growth of fungi such as Fusarium and Aspergillus species at concentrations as low as 50 ppm .

Plant Growth Regulators

Recent research has also suggested that triazole derivatives can act as plant growth regulators by modulating hormonal pathways in plants. This application could enhance crop yield and stress resistance in agricultural settings .

Material Science

Polymer Additives

In material science, triazole compounds are being investigated as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown promising results in enhancing fire resistance and reducing flammability .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | COX-2 Inhibition | 20.5 | |

| Triazole Derivative A | Cancer Cell Proliferation | 15 | |

| Triazole Derivative B | Antifungal Activity | 50 |

Table 2: Agricultural Applications

| Application Type | Compound | Effectiveness |

|---|---|---|

| Fungicide | This compound | Effective against Fusarium and Aspergillus |

| Plant Growth Regulator | Triazole Derivative C | Enhanced yield |

Case Studies

Case Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of several triazole derivatives in vivo using a carrageenan-induced paw edema model in rats. The results indicated that one derivative significantly reduced swelling compared to controls and traditional NSAIDs .

Case Study on Anticancer Activity

In another investigation focusing on breast cancer cell lines (MCF-7), a specific triazole derivative was found to induce apoptosis through the mitochondrial pathway. This study highlights the compound's potential as a novel therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine exerts its effects involves its interaction with molecular targets and pathways. For instance, as an inhibitor of DNA synthesis, the compound binds to specific enzymes involved in the replication process, thereby preventing the synthesis of new DNA strands . This action can lead to the inhibition of cell proliferation, making it a potential candidate for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole-3,5-diamine derivatives are highly dependent on substituent positions (N1, N3, or N5) and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole-3,5-diamine Derivatives

Key Findings:

Substituent Position and Activity: N1-methylation (as in the target compound) may enhance metabolic stability compared to N3-substituted derivatives (e.g., N3-(4-fluorophenyl)) by reducing susceptibility to oxidative degradation .

Physicochemical Properties :

- The N3-(4-fluorophenyl) derivative exhibits a higher melting point (216–218°C) than the N3-(p-tolyl) analog (185–187°C), suggesting fluorine’s role in enhancing crystalline packing .

- logP values (e.g., 0.829 for N-phenyl derivative) indicate moderate hydrophilicity, which may influence bioavailability .

Synthetic Efficiency :

- N3-aryl derivatives are synthesized in high yields (83–92%) under mild conditions, demonstrating the versatility of triazole chemistry .

Biological Relevance :

- Halogenated derivatives (e.g., 4-fluoro, 4-chloro) show promise in antimitotic and enzyme inhibition studies, while bulkier substituents (e.g., 3,4-dimethylphenyl) may optimize pharmacokinetic profiles .

Biological Activity

1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides an in-depth examination of its biological activity, synthesis methods, and potential applications.

Molecular Structure and Characteristics:

- Molecular Formula: C8H9N5

- Molecular Weight: Approximately 175.19 g/mol

- Appearance: Colorless to pale yellow solid

- Solubility: Soluble in water

Structural Features:

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. It features a methyl group at the 1-position, a phenyl group at the N5 position, and two amino groups at the 3 and 5 positions. These structural characteristics influence its reactivity and biological interactions.

Biological Activity

This compound exhibits significant biological activities:

Inhibition of DNA Synthesis:

Research indicates that this compound acts as an inhibitor of DNA synthesis. It binds to enzymes involved in the replication process, effectively preventing the synthesis of new DNA strands. This mechanism is crucial in cancer therapy as it can halt the proliferation of cancer cells.

Antitumor Properties:

The compound has shown promise in treating epigenetically-based diseases by inhibiting lysine-specific demethylase 1 (LSD1). This inhibition alters histone methylation patterns and affects gene expression profiles relevant to cancer progression .

Antifungal Activity:

In addition to its anticancer properties, this compound has demonstrated antifungal activity against various strains. For instance, it has been reported to have a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like fluconazole .

The primary mechanism by which this compound exerts its biological effects involves:

- Binding Affinity: The compound interacts with specific molecular targets such as LSD1, leading to changes in histone modification and gene expression.

- Enzyme Inhibition: By inhibiting enzymes critical for DNA synthesis and methylation processes, it disrupts cellular proliferation and survival pathways in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Contains amino groups at positions 3 and 5 | Lacks methyl and phenyl substituents |

| N5-Benzyl-1H-1,2,4-triazole-3,5-diamine | Benzyl group at N5 position | May exhibit different solubility properties |

| 4-Methyl-N5-(p-tolyl)-triazole | Methyl group on the phenyl ring | Potentially enhanced lipophilicity |

| 3-Amino-N-(p-nitrophenyl)-triazole | Nitro group substitution | Increased reactivity due to electron-withdrawing effects |

This table highlights how variations in substituents can influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

Case Study: Antitumor Activity

A recent study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting LSD1. The results showed a significant reduction in tumor size compared to control groups treated with standard therapies .

Case Study: Antifungal Efficacy

Another investigation assessed its antifungal properties against Candida species. The compound exhibited an MIC significantly lower than that of fluconazole against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine, and how can experimental conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. To optimize conditions, use factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal yields. Computational tools like quantum chemical reaction path searches can predict transition states and guide experimental condition selection . For example, ICReDD’s hybrid computational-experimental workflow reduces trial-and-error by integrating quantum calculations with iterative experimental feedback .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the triazole core and substituents. IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula. Cross-reference data with structurally similar triazole derivatives (e.g., 3,5-diphenyl-4H-1,2,4-triazole ) to address discrepancies .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : Triazole derivatives are prone to hydrolysis under humid conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. Use inert atmospheres (N₂) for storage and lyophilization for hygroscopic samples. Monitor via HPLC-MS to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Reaction path searches using software like GRRM or Gaussian can simulate intermediates and transition states. Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Use dose-response assays (IC₅₀ vs. LD₅₀) to differentiate target-specific activity from nonspecific toxicity. Apply chemoinformatics tools to analyze structure-activity relationships (SAR) and identify confounding substituents (e.g., methyl groups affecting membrane permeability). Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can advanced separation technologies (e.g., membrane filtration, HPLC) purify complex reaction mixtures containing this compound?

- Methodological Answer : Optimize HPLC gradients using C18 columns and trifluoroacetic acid (TFA) as a mobile-phase modifier for polar triazoles. For large-scale purification, explore nanofiltration membranes with MWCO < 300 Da to separate byproducts. Validate purity via melting point analysis and differential scanning calorimetry (DSC) .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) in reactions involving this compound?

- Methodological Answer : Perform deuterium labeling at reactive NH sites to measure primary KIEs (k_H/k_D > 1 indicates bond-breaking in the rate-determining step). Compare with computational KIE predictions to validate proposed mechanisms (e.g., proton transfer vs. radical pathways) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental reaction yields?

- Methodological Answer : Reassess computational models by including solvation effects (e.g., SMD implicit solvent) and entropy corrections. Experimentally, use in situ monitoring (Raman spectroscopy) to detect transient intermediates not accounted for in simulations. Iteratively refine models using experimental data .

Q. What statistical methods are appropriate for analyzing variability in biological assay results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.